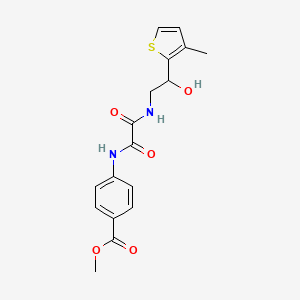![molecular formula C20H18N4O3S B2993193 2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide CAS No. 1251632-64-0](/img/structure/B2993193.png)
2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide” belongs to a class of organic compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These compounds are characterized by a benzene ring fused to a 1,2,4-thiadiazine ring with two oxygen atoms attached to the same carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The exact synthesis process for this specific compound is not available in the literature I have access to.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The 1,2,4-benzothiadiazine-1,1-dioxide ring, the phenyl group, and the acetamide group would all potentially participate in reactions .Scientific Research Applications
Glutaminase Inhibitors
A study focused on the design, synthesis, and pharmacological evaluation of BPTES analogs, potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlights the therapeutic potential of GLS inhibition in cancer treatment. The research aimed to identify more potent GLS inhibitors with improved drug-like properties. Among the synthesized analogs, some demonstrated similar potency to BPTES with enhanced solubility, suggesting potential for cancer therapy applications (Shukla et al., 2012).
Histamine H3 Receptor Inverse Agonist
Another study detailed the optimization of pyridazin-3-one histamine H(3) receptor antagonists/inverse agonists, identifying a lead candidate with high affinity for H(3) receptors. This compound exhibited promising properties for the treatment of attentional and cognitive disorders, indicating the potential of similar structures in developing central nervous system (CNS) drugs (Hudkins et al., 2011).
Antiasthma Agents
Research on 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors showcases the application of such compounds in developing treatments for asthma. The synthesis approach and structure-activity evaluation identified compounds with the best activity, chosen for further pharmacological study (Medwid et al., 1990).
Anti-Breast Cancer Agents
A series of novel thiadiazoles bearing a pyrido[2,3-d]pyrimidinone moiety were synthesized and evaluated for antitumor activity against the MCF-7 cell line. This research underscores the significance of structural modifications in enhancing the anticancer activity of thiadiazole derivatives, with some compounds revealing potent activity (Gomha et al., 2017).
Insecticidal Activity
A study on the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal activity against the cotton leafworm, Spodoptera littoralis, highlights the agricultural applications of these compounds. The research involved synthesizing and testing various derivatives for their potential as insecticidal agents (Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar compounds with a pyridopyrimidine moiety have been known to inhibit enzymes like dihydrofolate reductase (dhfr) and poly (adp-ribose) polymerases-1 (parp-1) . These enzymes play crucial roles in DNA synthesis and repair, respectively.
Mode of Action
Pyridopyrimidine drugs are known to inhibit dhfr with high affinity, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition stops the synthesis of RNA and DNA, leading to cell death .
Biochemical Pathways
Similar compounds have been shown to affect the dna synthesis pathway by inhibiting dhfr . This inhibition disrupts the synthesis of pyrimidine and purine, essential components of RNA and DNA .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in theoretical kinetic studies .
Result of Action
Similar compounds have been shown to stop the synthesis of rna and dna, leading to cell death .
Future Directions
Properties
IUPAC Name |
2-(1,1-dioxo-4-phenyl-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19(22-16-8-3-1-4-9-16)14-23-15-24(17-10-5-2-6-11-17)20-18(28(23,26)27)12-7-13-21-20/h1-13H,14-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAVKYLQIRIVGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(S(=O)(=O)C2=C(N1C3=CC=CC=C3)N=CC=C2)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazole hydrochloride](/img/structure/B2993113.png)

![3-[Benzyl(2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2993115.png)
![N-(3-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2993117.png)
![6-benzyl-N-(3-chlorobenzyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2993118.png)

![(3-Imidazolylpropyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine](/img/structure/B2993121.png)

methyl}pyridazine-4-carboxamide](/img/structure/B2993124.png)

![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2993129.png)


![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)
